molecular formula C7H6N2OS B7805769 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7805769
M. Wt: 166.20 g/mol
InChI Key: IAAFTUOIPKKJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key synthetic intermediate for the development of novel therapeutic agents. Its significant research value lies primarily in the field of oncology, where it is utilized to design potent small-molecule inhibitors. This core structure is integral to compounds investigated as inhibitors of tubulin polymerization, specifically targeting the colchicine binding site; this mechanism disrupts microtubule dynamics, leading to antiproliferative effects and making it a promising candidate for the development of vascular disrupting agents . Furthermore, derivatives built upon this scaffold have shown compelling cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancers . The structural similarity of the thienopyrimidine core to purines makes it an attractive bioisostere, facilitating interactions with critical biological targets such as the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), which are heavily implicated in cancer cell survival and proliferation pathways . As such, this compound provides a fundamental building block for researchers engaged in structure-activity relationship (SAR) studies, lead optimization, and the discovery of new molecular entities targeting various kinases and enzymes in cancer and other disease areas.

Properties

IUPAC Name

2-methyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFTUOIPKKJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Methyl 3-Aminothiophene-2-Carboxylate with Methyl-Containing Reagents

A widely employed strategy involves the cyclocondensation of methyl 3-aminothiophene-2-carboxylate with methylisocyanate or urea derivatives. This method leverages the reactivity of the aminothiophene carboxylate to form the pyrimidinone ring. For instance, Shestakov et al. demonstrated that methyl 3-aminothiophene-2-carboxylate reacts with methylisocyanate under basic conditions to yield 3-methyl-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which can be subsequently dehydrogenated to introduce the 2-methyl group .

Key Steps :

  • Aminothiophene Activation : The carboxylate group facilitates nucleophilic attack at the carbonyl carbon of methylisocyanate.

  • Cyclization : Intramolecular dehydration forms the pyrimidinone ring, with the methyl group positioned at C2.

  • Dehydrogenation : Oxidative removal of hydrogen atoms using palladium on carbon (Pd/C) or iodine yields the aromatic thienopyrimidinone .

Optimization :

  • Replacing traditional solvents like toluene with ethanol-water mixtures improves yield (78% vs. 65%) by enhancing reagent solubility .

  • Microwave-assisted heating (100°C, 80 W) reduces reaction time from 12 hours to 15 minutes while maintaining a 92% yield .

Alkylation of 2-Mercapto or 2-Hydroxy Precursors

Another approach involves the alkylation of 2-mercapto-thieno[3,2-d]pyrimidin-4(1H)-one or its 2-hydroxy analog. As reported by ChemicalBook, treatment of 2-mercapto-thieno[3,2-d]pyrimidin-4(1H)-one with dimethyl sulfate in ethanol-water media introduces a methylsulfanyl group, which can be reductively desulfurized to yield the 2-methyl derivative .

Reaction Conditions :

  • Methylation : Dimethyl sulfate (32 mL) in NaOH/ethanol at 25°C for 1 hour achieves 96% conversion to 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(1H)-one .

  • Desulfurization : Catalytic hydrogenation with Raney nickel removes the sulfanyl group, yielding 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one in 85% purity .

Advantages :

  • Scalability due to mild conditions and commercially available starting materials.

  • Minimal byproduct formation, as confirmed by NMR and mass spectrometry .

Microwave-Assisted Synthesis via Enamine Intermediates

Microwave technology offers a rapid and efficient route to 2-methyl-thieno[3,2-d]pyrimidin-4-one. Elmuradov et al. detailed a protocol where methyl 3-aminothiophene-2-carboxylate reacts with DMF-DMA (dimethylformamide dimethyl acetal) under microwave irradiation to form an enamine intermediate, which cyclizes with methylamine to yield the target compound .

Procedure :

  • Enamine Formation : Heating methyl 3-aminothiophene-2-carboxylate with DMF-DMA at 100°C for 15 minutes generates the intermediate.

  • Cyclization : Addition of methylamine in DMF at 120°C for 20 minutes induces ring closure.

  • Purification : Crystallization from ethanol affords the product in 89% yield .

Benefits :

  • Reduced energy consumption and reaction time compared to conventional heating.

  • High regioselectivity, avoiding positional isomers common in thermal methods .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

Method Yield Reaction Time Key Advantage Limitation
Cyclocondensation78–92%1–12 hHigh purity; adaptable to industrial scaleRequires dehydrogenation step
Alkylation-Desulfurization85–96%2–3 hCommercially available reagentsMulti-step process; sulfur waste generation
Microwave-Assisted89%35 minRapid; energy-efficientSpecialized equipment required

Industrial-Scale Considerations

For large-scale production, the cyclocondensation route is preferred due to its straightforward workflow and compatibility with continuous-flow reactors . However, the alkylation-desulfurization method offers cost advantages in regions with stringent environmental regulations, as dimethyl sulfate is cheaper than palladium catalysts . Recent advances in microwave technology have enabled pilot-scale synthesis, though capital costs remain a barrier for widespread adoption .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
This compound has been extensively studied for its potential as an anticancer agent. For instance, a recent study synthesized several thieno[3,2-d]pyrimidine derivatives that acted as EZH2 inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines, including SU-DHL-6 and K562. The most promising compound showed an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating strong antitumor potential with low toxicity to normal cells (CC50 = 15.09 μM) .

Anti-Infective Agents
Research has highlighted the synthesis pathways for thienopyrimidines from thiophene derivatives, which are crucial in developing anti-infective agents. The structural modifications of these compounds have led to enhanced efficacy against infections .

Biological Research

Mechanisms of Action Studies
2-Methyl-1H-thieno[3,2-d]pyrimidin-4-one is utilized in studies investigating the mechanisms of action of enzymes and receptors. This research is pivotal for developing new therapeutic strategies targeting specific biological pathways .

Agricultural Chemistry

Pesticides and Herbicides
The compound is also explored for its potential use as a pesticide or herbicide. Its chemical structure allows for modifications that can lead to the development of safer and more effective agricultural products .

Material Science

Organic Electronics and Sensors
In material science, this compound is investigated for creating novel materials with specific electronic properties. These materials are useful in organic electronics and sensor technologies due to their unique conductivity and stability .

Analytical Chemistry

Standard Reference Material
The compound serves as a standard in various analytical methods, aiding in the detection and quantification of related compounds in complex mixtures. This application is essential for ensuring accuracy in chemical analyses .

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDCell LineIC50 (μM)CC50 (μM)Remarks
12eSU-DHL-60.5515.09High antitumor activity
-WSU-DLCL-20.95-Significant efficacy
-K5621.68-Effective against leukemia

Table 2: Synthetic Pathways for Thieno[3,2-d]pyrimidine Derivatives

Synthesis MethodYield (%)Key Reagents
Cyclocondensation72Hydrogen peroxide, NaOH
Microwave-assisted synthesis98DMF, microwave irradiation
Traditional synthesisVariesVarious solvents and bases

Mechanism of Action

The mechanism by which 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a response.

    Pathways: These interactions trigger a cascade of biochemical pathways, leading to the desired effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thieno[3,2-d]pyrimidin-4-one Core

The biological and physicochemical properties of thienopyrimidinones are highly dependent on substituent type and position. Key comparisons include:

Compound Substituent(s) Key Properties/Activities Reference
2-Methyl-1H-thieno[3,2-d]pyrimidin-4-one 2-CH₃ Enhanced lipophilicity; potential kinase/TNKS inhibition (predicted)
2-(Methylthio)thieno[3,2-d]pyrimidin-4-one 2-SCH₃ Molecular weight: 198.26 g/mol; higher polarizability due to sulfur
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4-one 7-Ph, 2-piperazinyl Anticancer activity (cell line-specific); molecular weight: 388.49 g/mol
3-Benzyl-2-mercapto-6-p-tolyl-3H-thieno[3,2-d]pyrimidin-4-one 3-Bn, 2-SH, 6-p-tolyl Cytotoxicity evaluation in oncology research
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4-one 2-NH-cyclopentyl PDE7 inhibitor (IC₅₀ = 21–29 nM); high selectivity for PDE7 over other PARPs

Key Findings :

  • Electronic Effects : QSAR studies indicate that electron-withdrawing substituents (e.g., halogens) at position 2 enhance antihyperlipidaemic activity, while methyl groups balance lipophilicity and steric bulk .
  • Positional Influence : Substitution at position 7 (e.g., phenyl or bromo groups) improves anticancer activity, as seen in derivatives tested against DLD-1 colon cancer cells .
Comparison with Furo and Pyrrolo Analogs

Replacing the thiophene ring with furan or pyrrole alters solubility and target affinity:

Compound Core Structure Key Differences Reference
Furo[3,2-d]pyrimidin-4-one Furan-pyrimidine Reduced sulfur-mediated interactions; lower cytotoxicity in Caco-2 cells
Pyrrolo[3,2-d]pyrimidin-4-one Pyrrole-pyrimidine Enhanced hydrogen bonding (NH group); antiviral applications (e.g., 9-deazaguanine)

Key Findings :

  • Thiophene vs. Furan: Thieno derivatives exhibit stronger π-π stacking in enzyme binding pockets compared to furo analogs, critical for TNKS inhibition .
  • Pyrrolo Derivatives: The NH group in pyrrolo analogs facilitates interactions with kinase ATP-binding sites, whereas thieno derivatives rely on sulfur-mediated hydrophobic interactions .
Anticancer Activity
  • TNKS Inhibition: Benzo[4,5]thieno[3,2-d]pyrimidin-4-one derivatives (e.g., compound 62) inhibit TNKS1/2 with IC₅₀ values of 21–29 nM, outperforming 2-methyl derivatives in Wnt pathway suppression .
  • Cytotoxicity: 7-Substituted thienopyrimidinones (e.g., 7-phenyl derivatives) show selective growth inhibition in prostate (PC-3) and breast (MCF-7) cancer cells .
Antimicrobial Activity
  • Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., 84a–j) exhibit broad-spectrum antibacterial activity with low cytotoxicity (IC₅₀ > 100 µM in Vero cells) .
Enzyme Inhibition
  • DPPIV Inhibition: 2-Substituted thienopyrimidinones (e.g., piperazinyl derivatives) show nanomolar potency for DPPIV, a target for type 2 diabetes .
  • PDE7 Inhibition: Cyclopentylamino substituents at position 2 yield PDE7 inhibitors with single-digit nM IC₅₀ values .

Key Findings :

  • Scalable synthesis of the thieno[3,2-d]pyrimidin-4-one core via formamide cyclization achieves 80% yield .
  • Phosphonate derivatives (e.g., sodium 7-((5-fluoro-2-(phosphonato)methoxy)phenyl)thio analogs) require multistep routes but offer improved solubility .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one?

The synthesis typically involves cyclization reactions or thio-Claisen rearrangements. For example, thieno[3,2-d]pyrimidin-4-one derivatives are synthesized via the thio-Claisen rearrangement of 5-prop-2-ynylsulfanyl pyrimidin-4-ones under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Another method employs electrophilic substitution at the C6 position of pyrrolo[3,2-d]pyrimidin-4-one scaffolds, followed by methylation using iodomethane or dimethyl sulfate in basic conditions . Characterization is performed via 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Q. How are structural ambiguities in thienopyrimidinone derivatives resolved during characterization?

Contradictions in spectral data (e.g., unexpected 1H^1 \text{H} NMR splitting patterns) are addressed using advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography. For instance, crystallographic analysis of 3-phenyl-2-(pyrrolidin-1-yl)-thieno[2,3-d]pyrimidin-4-one resolved ambiguities in tautomeric forms and hydrogen bonding networks . IR spectroscopy is critical for identifying carbonyl (C=O) and NH stretches, which differentiate between keto-enol tautomers .

Advanced Research Questions

Q. What strategies optimize the biological activity of thienopyrimidinone derivatives against PDE7 or TNKS enzymes?

Structure-activity relationship (SAR) studies guide modifications. For PDE7 inhibition, introducing a cyclopentylamino group at position 2 and alkyl chains at position 7 improves potency (e.g., compound 28e achieved single-digit nM IC50_{50} values) . Computational modeling (docking, MD simulations) identifies key interactions with catalytic pockets, such as hydrogen bonding with Glu220^{220} in PDE7 . For TNKS inhibitors, pharmacophore screening and scaffold hopping identified 2-(4-tert-butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (62 ) with nanomolar IC50_{50} values against TNKS1/2 .

Q. How do substituent positions (C6 vs. C7) affect enzyme selectivity in thienopyrimidinone derivatives?

SAR studies reveal that C7-substituted derivatives (e.g., 7-cyclopentylamino) enhance PDE7 selectivity by avoiding steric clashes with PDE4’s hydrophobic clamp region. In contrast, C6 substitutions reduce activity due to unfavorable interactions with the catalytic domain’s geometry . For TNKS inhibitors, bulky groups at C2 (e.g., tert-butyl-phenyl) improve selectivity by occupying a hydrophobic subpocket absent in other PARP isoforms .

Q. How are contradictions in antibacterial activity data addressed for gram-positive vs. gram-negative bacteria?

Discrepancies arise from differences in bacterial membrane permeability. For example, 2-methyl-thieno[3,2-d]pyrimidin-4-one derivatives show stronger activity against Bacillus subtilis (gram-positive) than E. coli (gram-negative) due to lipopolysaccharide barriers in gram-negative organisms . Researchers use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

Q. What computational methods predict the pharmacokinetic properties of thienopyrimidinone derivatives?

Tools like SwissADME or ADMETLab assess logP, solubility, and CYP450 interactions. For instance, introducing hydroxyethyl or methoxyethyl groups (e.g., 21 , 33 ) improves aqueous solubility but may reduce blood-brain barrier penetration . Molecular dynamics simulations evaluate metabolic stability by modeling interactions with cytochrome P450 enzymes .

Methodological Guidance

Q. How are dimerization side products minimized during thienopyrimidinone synthesis?

Dimerization occurs via nucleophilic attack at the C2 position. To suppress this, reactions are conducted under dilute conditions (<0.1 M) with excess methylating agents (e.g., CH3_3I) to drive monomethylation . Purification via silica gel chromatography (ethyl acetate/hexane gradients) separates monomers from dimers .

Q. What assays are used to validate TNKS inhibition in cellular models?

Tankyrase inhibition is assessed using:

  • Wnt/β-catenin pathway assays : Measure β-catenin stabilization in HEK293T cells via luciferase reporters.
  • PARsylation assays : Detect auto-PARsylation of TNKS1/2 via Western blot with anti-PAR antibodies .
  • Cellular efficacy : Compound 62 reduced axin2 degradation in HCT116 cells (IC50_{50} = 21 nM) .

Data Contradiction Analysis

Q. Why do some thienopyrimidinones show inconsistent activity across enzyme isoforms?

Isoform-specific structural variations (e.g., PDE7A vs. PDE7B) alter binding pocket flexibility. For example, compound 28e showed 10-fold higher potency for PDE7A due to a narrower hydrophobic region in PDE7B . Cross-screening against related enzymes (e.g., PDE4, PARP1) clarifies selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.